2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
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Overview
Description
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
- The synthesis of novel (phenylalkyl)amines, including those with structures similar to "2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine," has been investigated for their potential as 5-HT2A/C ligands, exploring structure-activity relationships and the effects of substituents on their functional activity as agonists or antagonists (Trachsel, 2003).
Analytical Identification and Synthesis
- Research on the identification and synthesis of related compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), provides insights into analytical techniques and synthetic pathways for similar compounds, highlighting their potential psychoactive effects and the challenges associated with their analysis and synthesis (Power et al., 2015).
Crystallography and Molecular Interactions
- The co-crystal structure analysis of compounds with similar frameworks, such as 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, sheds light on the molecular interactions and structural features of these compounds, which can be relevant for understanding their behavior in various applications (Asiri et al., 2011).
Chiral Auxiliary and Diastereoselective Synthesis
- The use of related chiral amines as chiral auxiliaries for diastereoselective alkylation of aldimines demonstrates the synthetic utility of these compounds in producing enantiomerically enriched products, which is crucial for the development of chiral drugs and other chiral substances (Kohara et al., 1999).
Advanced Materials and Chemical Interactions
- Studies on compounds such as tris(2,6-dimethoxephenyl) borane and its adducts explore the interactions and solubility of these materials in various solvents, contributing to the development of novel materials with specific chemical and physical properties (Wada et al., 1995).
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-fluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQQDNONIATIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.